molecular formula C8H11ClN2O2S B13632098 1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide

1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No.: B13632098
M. Wt: 234.70 g/mol
InChI Key: HOBPHXHTYWPXGL-UHFFFAOYSA-N
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Description

1-Chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a pyridin-4-ylmethyl group attached to a methanesulfonamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

1-Chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives. Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are typically used.

    Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfonic acid.

Scientific Research Applications

1-Chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites of various biomolecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridin-4-ylmethyl group enhances the compound’s binding affinity to certain biological targets, facilitating its use in biochemical assays and drug development .

Comparison with Similar Compounds

Similar compounds to 1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide include other sulfonamide derivatives and pyridine-containing compounds. Examples include:

    N-Methyl-1-(pyridin-4-yl)methanamine: Similar in structure but lacks the chloro and sulfonamide groups.

    Methanesulfonamide derivatives: Compounds with variations in the substituents on the sulfonamide group.

    Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties that are not present in other similar compounds .

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-11(14(12,13)7-9)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3

InChI Key

HOBPHXHTYWPXGL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=NC=C1)S(=O)(=O)CCl

Origin of Product

United States

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